molecular formula C19H28O2 B577861 (4aR,4bS,6aR,8S,10aS,10bR)-8-hydroxy-6a-methyl-3,4,4a,4b,5,6,7,8,9,10,10a,10b,11,12-tetradecahydrochrysen-2-one CAS No. 13421-98-2

(4aR,4bS,6aR,8S,10aS,10bR)-8-hydroxy-6a-methyl-3,4,4a,4b,5,6,7,8,9,10,10a,10b,11,12-tetradecahydrochrysen-2-one

Cat. No.: B577861
CAS No.: 13421-98-2
M. Wt: 288.431
InChI Key: ABHNHVZFKPSPJP-DTXAGUPXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,4bS,6aR,8S,10aS,10bR)-8-hydroxy-6a-methyl-3,4,4a,4b,5,6,7,8,9,10,10a,10b,11,12-tetradecahydrochrysen-2-one typically involves the modification of the steroidal backbone. One common method includes the reduction of the corresponding ketone using reducing agents such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

(4aR,4bS,6aR,8S,10aS,10bR)-8-hydroxy-6a-methyl-3,4,4a,4b,5,6,7,8,9,10,10a,10b,11,12-tetradecahydrochrysen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

(4aR,4bS,6aR,8S,10aS,10bR)-8-hydroxy-6a-methyl-3,4,4a,4b,5,6,7,8,9,10,10a,10b,11,12-tetradecahydrochrysen-2-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (4aR,4bS,6aR,8S,10aS,10bR)-8-hydroxy-6a-methyl-3,4,4a,4b,5,6,7,8,9,10,10a,10b,11,12-tetradecahydrochrysen-2-one involves binding to androgen receptors, leading to the activation of specific genes that regulate protein synthesis and cellular growth. This compound exerts its effects by modulating the activity of molecular pathways involved in muscle growth, bone density, and secondary sexual characteristics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4aR,4bS,6aR,8S,10aS,10bR)-8-hydroxy-6a-methyl-3,4,4a,4b,5,6,7,8,9,10,10a,10b,11,12-tetradecahydrochrysen-2-one is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds .

Properties

CAS No.

13421-98-2

Molecular Formula

C19H28O2

Molecular Weight

288.431

IUPAC Name

(4aR,4bS,6aR,8S,10aS,10bR)-8-hydroxy-6a-methyl-3,4,4a,4b,5,6,7,8,9,10,10a,10b,11,12-tetradecahydrochrysen-2-one

InChI

InChI=1S/C19H28O2/c1-19-9-8-16-15-6-3-13(20)10-12(15)2-5-17(16)18(19)7-4-14(21)11-19/h10,14-18,21H,2-9,11H2,1H3/t14-,15-,16+,17+,18-,19+/m0/s1

InChI Key

ABHNHVZFKPSPJP-DTXAGUPXSA-N

SMILES

CC12CCC3C(C1CCC(C2)O)CCC4=CC(=O)CCC34

Synonyms

17β-Hydroxy-D-homoestr-4-en-3-one

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.